molecular formula C12H12N4S3 B5515215 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B5515215
M. Wt: 308.5 g/mol
InChI Key: NEIZIZSQAOYZSR-UHFFFAOYSA-N
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Description

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a benzothiazole moiety linked to a thiadiazole ring via a sulfanyl bridge

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to GABA (A) receptors, influencing neurotransmission and exhibiting anticonvulsant activity . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine is unique due to its dual functionality, combining the properties of benzothiazole and thiadiazole rings. This structural feature enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S3/c1-2-13-11-16-15-10(19-11)7-17-12-14-8-5-3-4-6-9(8)18-12/h3-6H,2,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIZIZSQAOYZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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